molecular formula C30H34N4O7S B13135244 Fmoc-norArg(Mtr)-OH

Fmoc-norArg(Mtr)-OH

Cat. No.: B13135244
M. Wt: 594.7 g/mol
InChI Key: GNUAOZZBGJTUSS-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-norArg(Mtr)-OH: is a derivative of the amino acid arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) protecting group. This compound is commonly used in peptide synthesis to protect the amino group and the guanidino group of arginine during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The amino group of norarginine is protected by reacting with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

    Mtr Protection: The guanidino group of norarginine is protected by reacting with 4-methoxy-2,3,6-trimethylphenylsulfonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

Industrial Production Methods: Industrial production of Fmoc-norArg(Mtr)-OH typically involves large-scale synthesis using automated peptide synthesizers. The process includes:

    Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for efficient and high-yield production.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc and Mtr protecting groups can be removed under specific conditions to yield the free amino and guanidino groups.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide.

    Mtr Deprotection: Trifluoroacetic acid with scavengers.

Major Products Formed:

    Fmoc Deprotection: Norarginine with a free amino group.

    Mtr Deprotection: Norarginine with a free guanidino group.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-norArg(Mtr)-OH is widely used in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of functional groups.

Biology:

    Protein Engineering: Used in the design and synthesis of modified proteins with specific functional properties.

Medicine:

    Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.

Mechanism of Action

Mechanism:

    Protection and Deprotection: The Fmoc and Mtr groups protect the amino and guanidino groups of norarginine during peptide synthesis. These protecting groups can be selectively removed under specific conditions to yield the desired peptide or protein.

Molecular Targets and Pathways:

    Peptide Synthesis Pathways: Involves the stepwise addition of amino acids to a growing peptide chain, with Fmoc-norArg(Mtr)-OH playing a crucial role in protecting functional groups during the synthesis process.

Comparison with Similar Compounds

    Fmoc-Arg(Pbf)-OH: Another arginine derivative with a pentamethylbenzyl (Pbf) protecting group.

    Fmoc-Arg(Tos)-OH: Arginine derivative with a tosyl (Tos) protecting group.

Comparison:

    Uniqueness: Fmoc-norArg(Mtr)-OH is unique due to the specific combination of Fmoc and Mtr protecting groups, which provide selective protection and deprotection of the amino and guanidino groups, respectively.

    Advantages: The Mtr group offers stability under acidic conditions, making it suitable for use in various peptide synthesis protocols.

Properties

Molecular Formula

C30H34N4O7S

Molecular Weight

594.7 g/mol

IUPAC Name

(2S)-4-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C30H34N4O7S/c1-17-15-26(40-4)18(2)19(3)27(17)42(38,39)34-29(31)32-14-13-25(28(35)36)33-30(37)41-16-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,15,24-25H,13-14,16H2,1-4H3,(H,33,37)(H,35,36)(H3,31,32,34)/t25-/m0/s1

InChI Key

GNUAOZZBGJTUSS-VWLOTQADSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Origin of Product

United States

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